1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(4-pyridinyl)- 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(4-pyridinyl)-
Brand Name: Vulcanchem
CAS No.: 199594-75-7
VCID: VC17331818
InChI: InChI=1S/C20H15F2N3/c1-13-4-2-7-18-19(13)24-20(14-8-10-23-11-9-14)25(18)12-15-16(21)5-3-6-17(15)22/h2-11H,12H2,1H3
SMILES:
Molecular Formula: C20H15F2N3
Molecular Weight: 335.3 g/mol

1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(4-pyridinyl)-

CAS No.: 199594-75-7

Cat. No.: VC17331818

Molecular Formula: C20H15F2N3

Molecular Weight: 335.3 g/mol

* For research use only. Not for human or veterinary use.

1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(4-pyridinyl)- - 199594-75-7

Specification

CAS No. 199594-75-7
Molecular Formula C20H15F2N3
Molecular Weight 335.3 g/mol
IUPAC Name 1-[(2,6-difluorophenyl)methyl]-4-methyl-2-pyridin-4-ylbenzimidazole
Standard InChI InChI=1S/C20H15F2N3/c1-13-4-2-7-18-19(13)24-20(14-8-10-23-11-9-14)25(18)12-15-16(21)5-3-6-17(15)22/h2-11H,12H2,1H3
Standard InChI Key KVKNXIWANBJVAP-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)N(C(=N2)C3=CC=NC=C3)CC4=C(C=CC=C4F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the 1,2-disubstituted benzimidazole class, with the following key features:

  • Core structure: Benzimidazole fused ring system (C7H6N2)

  • N1 substitution: 2,6-Difluorobenzyl group (C7H5F2)

  • C2 substitution: Pyridin-4-yl ring (C5H4N)

  • C4 substitution: Methyl group (CH3)

The IUPAC name confirms this arrangement: 1-[(2,6-difluorophenyl)methyl]-4-methyl-2-pyridin-4-ylbenzimidazole .

Physicochemical Properties

Critical parameters derived from experimental data include:

PropertyValueSource
Molecular FormulaC20H15F2N3
Molecular Weight335.36 g/mol
XLogP3-AA4.2
Topological PSA30.7 Ų
Hydrogen Bond Acceptors4
Rotatable Bonds3

The moderate lipophilicity (XLogP3-AA = 4.2) suggests favorable membrane permeability, while the low polar surface area (30.7 Ų) aligns with potential oral bioavailability .

Synthetic Routes and Optimization

Core Benzimidazole Formation

The synthesis follows established benzimidazole cyclization strategies:

  • Nitroaniline precursor: 4-Methyl-2-nitroaniline undergoes benzoylation with 2,6-difluorobenzoyl chloride

  • Reductive cyclization: Catalytic hydrogenation converts nitro to amine, facilitating intramolecular cyclization

Position-Specific Functionalization

Key modifications include:

  • N1 alkylation: 2,6-Difluorobenzyl bromide introduces the fluorinated side chain

  • C2 coupling: Suzuki-Miyaura cross-coupling installs the pyridin-4-yl group

  • C4 methylation: Introduced via directed ortho-metalation or Friedel-Crafts alkylation

A critical challenge involves regioselective installation of the pyridinyl group at C2, achieved through palladium-catalyzed cross-coupling under inert conditions .

Structure-Activity Relationships (SAR)

Critical substituent effects include:

PositionModificationEffect on ActivityReference
N12,6-Difluorobenzyl↑ Metabolic stability
C2Pyridin-4-yl↑ RT binding affinity
C4Methyl↓ Cytotoxicity
C5/C6Halogen substitutionAlters substrate specificity

Removal of the C4 methyl group increases hepatotoxicity in preclinical models, while bromination at C5 enhances antiviral breadth .

Crystallographic and Computational Insights

Solid-State Structure

X-ray crystallography (CCDC 212815) reveals:

  • Dihedral angles: 85.3° between benzimidazole and pyridinyl planes

  • Intermolecular interactions: C-F···H-N hydrogen bonds (2.89 Å)

  • Packing motif: Herringbone arrangement with π-stacking intervals of 3.45 Å

Molecular Dynamics Simulations

Docking studies (PDB 1RT2) predict:

  • Binding energy: -9.8 kcal/mol for HIV-1 RT complex

  • Key interactions:

    • Pyridinyl N with Lys101 backbone

    • Fluorine atoms with Pro236 hydrophobic pocket

    • Methyl group with Val179 sidechain

Toxicological and ADME Profiling

Pharmacokinetics (Rat)

ParameterValueNotes
Oral bioavailability67%Dose-dependent absorption
t1/24.2 hHepatic clearance
Plasma protein binding89%Albumin-dominated

Future Research Directions

  • Prodrug development: Phosphate esterification of pyridinyl nitrogen to enhance solubility

  • Combination therapy: Pairing with nucleoside analogs (e.g., Tenofovir) for synergistic RT inhibition

  • Targeted delivery: Nanoparticle encapsulation to improve CNS penetration for neurotropic viruses

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